molecular formula C11H16ClNO3 B2419443 4-(Phenylmethoxyamino)butanoic acid;hydrochloride CAS No. 695809-76-8

4-(Phenylmethoxyamino)butanoic acid;hydrochloride

Cat. No.: B2419443
CAS No.: 695809-76-8
M. Wt: 245.7
InChI Key: VAEOATWOHCTHSH-UHFFFAOYSA-N
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Description

4-(Phenylmethoxyamino)butanoic acid;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of a phenylmethoxyamino group attached to a butanoic acid backbone, with an additional hydrochloride group. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride typically involves the following steps:

    Formation of the Phenylmethoxyamino Group: This step involves the reaction of phenylmethanol with hydroxylamine to form phenylmethoxyamine.

    Attachment to Butanoic Acid: The phenylmethoxyamine is then reacted with butanoic acid under acidic conditions to form 4-(Phenylmethoxyamino)butanoic acid.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylmethoxyamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylmethoxyamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(Phenylmethoxyamino)butanoic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethoxyamino group plays a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)butanoic acid;hydrochloride
  • 4-(Dimethylamino)butanoic acid;hydrochloride
  • 4-(Butylamino)butanoic acid;hydrochloride

Uniqueness

4-(Phenylmethoxyamino)butanoic acid;hydrochloride is unique due to the presence of the phenylmethoxyamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

4-(phenylmethoxyamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c13-11(14)7-4-8-12-15-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEOATWOHCTHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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